PROTAC Linker Length: PEG2 Exhibits Distinct ERα Degradation Activity Profile Compared to PEG3 and PEG4
In a systematic evaluation of ERα-targeting PROTACs, compounds with PEG2 linkers (LCL-ER(dec)-P2) and PEG4 linkers demonstrated comparable ERα binding affinity with IC50 values in the range of 30–50 nM. However, the PEG3 linker variant (LCL-ER(dec)) exhibited markedly higher ERα degradation activity despite similar binding potency [1]. This head-to-head comparison demonstrates that a 2-unit PEG spacer is not functionally equivalent to either a 3-unit or 4-unit spacer; the PEG2 derivative confers a distinct degradation profile that may be advantageous for specific ternary complex geometries where shorter linkers are required.
| Evidence Dimension | ERα degradation activity vs. binding affinity |
|---|---|
| Target Compound Data | PEG2 linker: IC50 30–50 nM (ERα binding) |
| Comparator Or Baseline | PEG3 linker: highest degradation activity; PEG4 linker: IC50 30–50 nM (ERα binding) |
| Quantified Difference | PEG3 showed superior degradation despite equivalent binding affinity |
| Conditions | Cell-based assay with LCL-ER(dec) PROTAC series |
Why This Matters
Selecting the correct PEG linker length is critical for PROTAC efficacy; 3,6-dioxaoctandioic acid provides a precisely defined PEG2 spacer that enables systematic optimization of ternary complex geometry.
- [1] MEDCHEM NEWS Vol.33 No.2. Linker length optimization in ERα-targeting PROTACs. View Source
